An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
An In-depth Technical Guide to the Synthesis and Characterization of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
Foreword: The Imidazo[1,2-b]pyridazine Scaffold in Modern Drug Discovery
The imidazo[1,2-b]pyridazine core is a quintessential example of a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid, planar structure and specific arrangement of nitrogen atoms make it an ideal framework for interacting with a multitude of biological targets. This versatility is demonstrated by its presence in clinically approved drugs like the multi-kinase inhibitor Ponatinib and its widespread investigation in developing inhibitors for crucial oncology and immunology targets such as Mps1, Tyk2, and BTK.[3][4][5]
This guide focuses on a specific, high-value derivative: 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine . The strategic inclusion of a chlorine atom at the 6-position provides a versatile synthetic handle for late-stage functionalization via modern cross-coupling reactions, enabling extensive Structure-Activity Relationship (SAR) studies.[6] Concurrently, the 2-cyclopropyl group is a well-established bioisostere often employed to enhance metabolic stability, improve ligand efficiency, and fine-tune binding pocket interactions.
This document provides a comprehensive overview of the synthesis, mechanistic underpinnings, and rigorous characterization of this important molecular building block, intended for researchers and professionals in the field of drug development.
Part 1: Synthesis and Mechanistic Rationale
The most reliable and widely adopted method for constructing the imidazo[1,2-b]pyridazine core is the condensation reaction between a 3-amino-6-halopyridazine and an appropriate α-haloketone. This approach is efficient, scalable, and proceeds through a well-understood reaction mechanism.
Causality Behind Experimental Design
The selection of starting materials is critical for the success of the synthesis:
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3-Amino-6-chloropyridazine : This serves as the foundational pyridazine ring. The introduction of a halogen on the pyridazine ring is crucial for ensuring the successful formation of the desired bicyclic product in good yield.[7][8] In its absence, the initial alkylation by the α-bromoketone can occur at the less nucleophilic ring nitrogen, hindering the desired cyclization. The exocyclic amino group at the 3-position is the key nucleophile for the final ring-closing step, while the chlorine atom at the 6-position is retained in the final product as a key site for diversification.
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1-Bromo-1-cyclopropylethanone (α-Bromo cyclopropyl methyl ketone) : This reagent provides the atoms necessary to form the fused imidazole ring, installing the cyclopropyl group at the 2-position. The α-bromo substituent activates the adjacent carbonyl carbon, rendering it highly electrophilic and susceptible to nucleophilic attack by the pyridazine ring nitrogen, which initiates the reaction cascade.
Reaction Mechanism
The reaction proceeds via a four-step sequence:
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N-Alkylation : The reaction initiates with the nucleophilic attack of the most nucleophilic pyridazine ring nitrogen (N1) on the electrophilic carbon of the α-bromoketone.[7]
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Pyridazinium Salt Formation : This initial attack displaces the bromide ion and forms a key pyridazinium salt intermediate.
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Intramolecular Cyclization : The exocyclic 3-amino group then acts as an intramolecular nucleophile, attacking the carbonyl carbon of the ketone.
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Dehydration/Aromatization : The resulting intermediate readily undergoes dehydration to form the stable, aromatic imidazo[1,2-b]pyridazine ring system.
Detailed Experimental Protocol: Synthesis of 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine
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Reagents and Materials:
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3-Amino-6-chloropyridazine (1.0 eq)
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1-Bromo-1-cyclopropylethanone (1.1 eq)
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Sodium Bicarbonate (NaHCO₃) (2.0 eq)
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Ethanol (or Acetonitrile), reagent grade
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Ethyl Acetate
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Brine (saturated NaCl solution)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Silica Gel for column chromatography
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-amino-6-chloropyridazine (1.0 eq), ethanol (approx. 0.2 M), and sodium bicarbonate (2.0 eq).
-
Stir the resulting suspension at room temperature for 10 minutes.
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Add 1-bromo-1-cyclopropylethanone (1.1 eq) to the mixture.
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Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).
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Upon completion, allow the mixture to cool to room temperature and concentrate under reduced pressure to remove the ethanol.
-
Re-dissolve the residue in ethyl acetate and water. Transfer to a separatory funnel and separate the layers.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine as a solid.
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Visualization of Synthetic Workflow
Caption: Synthetic workflow for 6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine.
Part 2: Comprehensive Characterization
Rigorous analytical characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic methods provides a self-validating system of proof.
Spectroscopic & Chromatographic Analysis
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¹H and ¹³C Nuclear Magnetic Resonance (NMR): NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure.
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¹H NMR provides information on the chemical environment and connectivity of protons. The spectrum for the target compound is expected to show distinct signals for the two aromatic protons on the pyridazine ring, one proton on the imidazole ring, and the characteristic multiplets for the cyclopropyl protons.
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¹³C NMR confirms the carbon framework of the molecule, with each unique carbon atom giving rise to a distinct signal.
-
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. A key diagnostic feature is the isotopic pattern of the molecular ion peak; for a molecule containing one chlorine atom, two peaks ([M]⁺ and [M+2]⁺) will be observed in an approximate 3:1 ratio of intensity.
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High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing the purity of the final compound. By using a calibrated detector, it can provide a quantitative measure of purity, typically expressed as a percentage of the total peak area.
Summary of Expected Analytical Data
| Analysis | Parameter | Expected Result |
| Appearance | Physical State | White to off-white solid |
| Molecular Formula | - | C₉H₈ClN₃ |
| Molecular Weight | - | 193.64 g/mol |
| ¹H NMR | Chemical Shift (δ) | Aromatic Region: ~7.0-8.0 ppm (3H); Cyclopropyl Region: ~0.8-2.2 ppm (5H) |
| Multiplicity | Doublets for pyridazine protons, singlet for imidazole proton, multiplets for cyclopropyl protons | |
| ¹³C NMR | Chemical Shift (δ) | Aromatic/Heteroaromatic: ~110-150 ppm; Aliphatic: ~5-15 ppm |
| HRMS (ESI) | [M+H]⁺ | Calculated: 194.0485; Observed: Value within ±5 ppm |
| Isotopic Pattern | [M+H]⁺ and [M+2+H]⁺ peaks observed in ~3:1 ratio | |
| HPLC Purity | Area % | ≥95% |
Detailed Analytical Protocols
-
Protocol 1: Sample Preparation for NMR Spectroscopy
-
Accurately weigh 5-10 mg of the purified solid.
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial.
-
Vortex briefly to ensure complete dissolution.
-
Transfer the solution into a standard 5 mm NMR tube.
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
-
Protocol 2: Purity Analysis by HPLC
-
System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Gradient: A linear gradient, for example, from 5% B to 95% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at 254 nm.
-
Sample Prep: Prepare a stock solution of the compound in acetonitrile at ~1 mg/mL and dilute as necessary.
-
Visualization of Characterization Workflow
Caption: Workflow for the comprehensive characterization of the target compound.
References
-
Synthesis and In Vitro Evaluation of Imidazo[1,2-b]pyridazines as Ligands for β-Amyloid Plaques. ACS Medicinal Chemistry Letters. [URL: https://pubs.acs.org/doi/10.1021/ml100030b][7][8]
- Pyridinium Ylides in the Synthesis of 2,3-Dihydrofurans. Organic Chemistry Portal. [URL: https://www.organic-chemistry.org/abstracts/lit3/066.shtm]
-
Discovery of imidazo[1,2-b]pyridazine derivatives: selective and orally available Mps1 (TTK) kinase inhibitors exhibiting remarkable antiproliferative activity. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/25719854/][3]
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The pharmacologically active imidazo[1,2‐b]pyridazine derivatives. ResearchGate. [URL: https://www.researchgate.net/publication/354583151_The_pharmacologically_active_imidazo12-bpyridazine_derivatives][1]
- Synthesis of imidazo[1,2-b]pyridazine comprised piperazine, morpholine derivatives as potent antimycobacterial agents with in vivo locomotor activity. ResearchGate. [URL: https://www.researchgate.net/publication/328470519_Synthesis_of_imidazo12-bpyridazine_comprised_piperazine_morpholine_derivatives_as_potent_antimycobacterial_agents_with_in_vivo_locomotor_activity]
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Synthesis and Functionalization of Imidazo[1,2‐b]Pyridazine by Means of Metal‐Catalyzed Cross‐Coupling Reactions. ResearchGate. [URL: https://www.researchgate.net/publication/354583151_Synthesis_and_Functionalization_of_Imidazo12-bPyridazine_by_Means_of_Metal-Catalyzed_Cross-Coupling_Reactions][6]
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Identification of Imidazo[1,2-b]pyridazine Derivatives as Potent, Selective, and Orally Active Tyk2 JH2 Inhibitors. National Institutes of Health (NIH). [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6562413/][4]
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Imidazo[1,2-b]pyridazine as privileged scaffold in medicinal chemistry: An extensive review. ResearchGate. [URL: https://www.researchgate.net/publication/354583151_The_pharmacologically_active_imidazo12-bpyridazine_derivatives][2]
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Discovery of Imidazo[1,2- b]pyridazine Derivatives as Potent and Highly Selective Irreversible Bruton's Tyrosine Kinase (BTK) Inhibitors. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/40369903/][5]
-
6-chloro-2,8-dimethyl-Imidazo[1,2-b]pyridazine synthesis. Chemicalbook. [URL: https://www.chemicalbook.com/synthesis/17412-23-6.html][9]
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